molecular formula C17H13N7O2 B14252080 5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine CAS No. 334925-67-6

5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine

Cat. No.: B14252080
CAS No.: 334925-67-6
M. Wt: 347.3 g/mol
InChI Key: NHHLKUZIRXGIOS-UHFFFAOYSA-N
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Description

5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine: is a complex organic compound characterized by its unique structure, which includes a nitro group, a triazene linkage, and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with a suitable aromatic compound to form the phenyldiazenyl intermediate.

    Triazene Formation: The phenyldiazenyl intermediate undergoes a reaction with a triazene precursor under controlled conditions to form the triazene linkage.

    Nitration: Finally, the compound is nitrated using a nitrating agent such as nitric acid to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro derivatives with additional oxygen-containing groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazene linkage and phenyldiazenyl group can also participate in binding interactions with proteins and nucleic acids, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2,4-Dihydro-3H-1,2,4-Triazole-3-One (NTO): Known for its use in explosives due to its insensitivity and stability.

    3-Nitro-2,4-Dihydro-3H-1,2,4-Triazole-5-One: An isomer of NTO with similar properties.

Uniqueness

5-Nitro-2-[(1E)-3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl]pyridine: is unique due to its combination of a nitro group, triazene linkage, and phenyldiazenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

334925-67-6

Molecular Formula

C17H13N7O2

Molecular Weight

347.3 g/mol

IUPAC Name

N-[(5-nitropyridin-2-yl)diazenyl]-4-phenyldiazenylaniline

InChI

InChI=1S/C17H13N7O2/c25-24(26)16-10-11-17(18-12-16)22-23-21-15-8-6-14(7-9-15)20-19-13-4-2-1-3-5-13/h1-12H,(H,18,21,22)

InChI Key

NHHLKUZIRXGIOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=NC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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